Cas no 83164-79-8 (N-Allyl-N-(4-fluorophenyl)amine)

N-Allyl-N-(4-fluorophenyl)amine is a fluorinated amine compound featuring an allyl group and a 4-fluorophenyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the allyl and fluorophenyl groups offers reactivity for further functionalization, such as cross-coupling or nucleophilic substitution reactions. Its fluorinated aromatic moiety enhances stability and can influence the electronic properties of derived compounds. The compound is typically handled under inert conditions due to its sensitivity. It is valued for its potential in constructing complex molecules with tailored biological or material properties.
N-Allyl-N-(4-fluorophenyl)amine structure
83164-79-8 structure
Product Name:N-Allyl-N-(4-fluorophenyl)amine
CAS No:83164-79-8
MF:C9H10FN
MW:151.180805683136
CID:3168373
PubChem ID:11829634
Update Time:2025-10-25

N-Allyl-N-(4-fluorophenyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-Allyl-N-(4-fluorophenyl)amine
    • AKOS004123550
    • 83164-79-8
    • N-allyl-4-fluorobenzenamine
    • BRAVHRJRGNSPKN-UHFFFAOYSA-N
    • N-allyl-4-fluoroaniline
    • 4-fluoro-N-prop-2-enylaniline
    • CHEMBL3334573
    • 4-fluoro-N-(prop-2-en-1-yl)aniline
    • SCHEMBL2281904
    • Inchi: 1S/C9H10FN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
    • InChI Key: BRAVHRJRGNSPKN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NCC=C

Computed Properties

  • Exact Mass: 151.079727485g/mol
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 220.2±23.0 °C at 760 mmHg
  • Flash Point: 87.0±22.6 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

N-Allyl-N-(4-fluorophenyl)amine Security Information

N-Allyl-N-(4-fluorophenyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A559010-5mg
N-Allyl-N-(4-fluorophenyl)amine
83164-79-8
5mg
$ 50.00 2022-06-08
TRC
A559010-10mg
N-Allyl-N-(4-fluorophenyl)amine
83164-79-8
10mg
$ 65.00 2022-06-08
TRC
A559010-50mg
N-Allyl-N-(4-fluorophenyl)amine
83164-79-8
50mg
$ 160.00 2022-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
027370-500mg
N-Allyl-N-(4-fluorophenyl)amine
83164-79-8
500mg
4096.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
027370-500mg
N-Allyl-N-(4-fluorophenyl)amine
83164-79-8
500mg
4096CNY 2021-05-07

Additional information on N-Allyl-N-(4-fluorophenyl)amine

N-Allyl-N-(4-fluorophenyl)amine (CAS 83164-79-8): Properties, Applications, and Market Insights

N-Allyl-N-(4-fluorophenyl)amine (CAS 83164-79-8) is a specialized fluorinated amine compound gaining attention in pharmaceutical and agrochemical research. This allyl-substituted aromatic amine features a unique molecular structure combining an allyl group with a para-fluorophenyl moiety, creating interesting reactivity patterns that make it valuable for synthetic applications.

The compound's molecular formula C9H10FN reveals its moderate molecular weight (151.18 g/mol), with the fluorine atom at the para position significantly influencing its electronic properties. Recent studies highlight its potential as a building block in medicinal chemistry, particularly for developing central nervous system (CNS) targeting molecules. The N-allyl group provides synthetic versatility through various transformation pathways, including cross-coupling reactions and radical processes.

In pharmaceutical applications, researchers are exploring N-Allyl-N-(4-fluorophenyl)amine as a precursor for dopamine receptor modulators, addressing growing interest in neurological disorders treatment. The compound's fluorinated aromatic system enhances membrane permeability, a crucial factor in drug design. Current market analysis shows increasing demand for such fluorine-containing intermediates, driven by the pharmaceutical industry's focus on precision medicine approaches.

The agrochemical sector has identified potential uses of CAS 83164-79-8 in developing novel crop protection agents. The 4-fluorophenyl moiety contributes to improved pesticidal activity while maintaining environmental compatibility. Manufacturers are optimizing synthesis routes to meet the rising demand for eco-friendly agrochemicals, with several patent applications recently filed for derivatives of this compound.

From a synthetic chemistry perspective, N-Allyl-N-(4-fluorophenyl)amine demonstrates interesting reactivity in transition metal-catalyzed reactions. The allylic position offers opportunities for various functionalizations, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its use in constructing heterocyclic scaffolds, particularly in the development of kinase inhibitors for cancer research.

The global market for fluorinated amine compounds like 83164-79-8 is projected to grow at 6.8% CAGR through 2028, according to industry reports. This growth reflects increasing R&D investments in targeted therapies and sustainable agriculture. Quality standards for this compound typically require ≥98% purity, with HPLC and NMR being essential analytical techniques for verification.

Environmental considerations for N-Allyl-N-(4-fluorophenyl)amine production emphasize green chemistry principles, including solvent recovery and waste minimization. Several manufacturers now offer this compound through custom synthesis services, responding to the pharmaceutical industry's need for tailor-made intermediates. Storage recommendations typically suggest inert atmosphere protection and refrigeration for long-term stability.

Recent technological advancements have improved the synthesis of CAS 83164-79-8, particularly in catalytic amination methods that enhance yield and reduce byproducts. The compound's structure-property relationships continue to be explored through computational chemistry approaches, aiding in the design of more effective derivatives. These developments align with current trends in computer-aided drug design (CADD) and materials informatics.

Safety assessments indicate that proper handling procedures should be followed when working with N-Allyl-N-(4-fluorophenyl)amine, including standard personal protective equipment. The compound's physicochemical properties (melting point, solubility, etc.) make it suitable for various formulation approaches in end-use applications. Regulatory status varies by region, with most jurisdictions classifying it as a research chemical rather than a commercial product.

Future research directions for 83164-79-8 include exploring its potential in material science applications, particularly as a monomer for specialty polymers. The fluorine atom's unique properties may contribute to developing advanced functional materials with specific electronic or surface characteristics. Academic and industrial collaborations are increasingly focusing on such multipurpose chemical building blocks.

For researchers considering N-Allyl-N-(4-fluorophenyl)amine in their work, current literature suggests promising results in asymmetric synthesis applications. The compound's chiral derivatives show particular potential in enantioselective catalysis, addressing the pharmaceutical industry's growing need for single-isomer drugs. These developments position CAS 83164-79-8 as a compound of continuing interest in synthetic organic chemistry.

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